molecular formula C17H17ClN2O B6602088 N-(4-Chlorophenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide CAS No. 89474-18-0

N-(4-Chlorophenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide

Cat. No. B6602088
CAS RN: 89474-18-0
M. Wt: 300.8 g/mol
InChI Key: WMBSVFUYCPSYGP-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide, also known as 4-Chloro-2-quinolinone, is a synthetic organic compound that has been studied extensively for its potential applications in scientific research. Its unique chemical structure and properties make it an attractive option for a variety of research applications.

Scientific Research Applications

N-(4-Chlorophenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamideuinolinone has a variety of potential applications in scientific research. It has been used as a model compound to study the structure and reactivity of quinoline derivatives, as well as to investigate the mechanism of action of drugs that target quinoline derivatives. It has also been used as a building block for the synthesis of other compounds, such as antifungal agents, insecticides, and pharmaceuticals. Additionally, it has been used to study the effects of environmental pollutants on the human body.

Mechanism of Action

N-(4-Chlorophenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamideuinolinone has been found to interact with a variety of biological targets. Its primary target is the enzyme cytochrome P450, which is involved in the metabolism of drugs, hormones, and other compounds. N-(4-Chlorophenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamideuinolinone has been found to inhibit the activity of this enzyme, which can lead to a decrease in the metabolism of drugs and other compounds. Additionally, N-(4-Chlorophenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamideuinolinone has been found to interact with other proteins, such as proteins involved in signal transduction, and has been found to modulate the activity of these proteins.
Biochemical and Physiological Effects
N-(4-Chlorophenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamideuinolinone has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation, improve glucose tolerance, and reduce the risk of cardiovascular disease. Additionally, it has been found to have anti-cancer properties, and has been found to inhibit the growth of certain types of cancer cells. Finally, it has been found to have neuroprotective effects, and has been found to reduce the risk of neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease.

Advantages and Limitations for Lab Experiments

The use of N-(4-Chlorophenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamideuinolinone in laboratory experiments has several advantages and limitations. One of the main advantages is that it is relatively inexpensive and widely available. Additionally, it is a relatively stable compound and is not easily degraded by environmental factors. Furthermore, it has a low toxicity profile and is not known to cause any adverse effects in humans. However, one of the main limitations of N-(4-Chlorophenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamideuinolinone is that it has a relatively short half-life, which can make it difficult to study the effects of long-term exposure. Additionally, it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

The potential applications of N-(4-Chlorophenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamideuinolinone are vast and varied. In the future, it could be used to develop new drugs for the treatment of various diseases. Additionally, it could be used to develop new insecticides and herbicides. Furthermore, it could be used to develop new materials for use in industry, such as plastics, dyes, and catalysts. Finally, it could be used to develop new biosensors, which can be used to detect and measure the concentration of various compounds in the environment.

Synthesis Methods

N-(4-Chlorophenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamideuinolinone can be synthesized through the reaction of 2-hydroxy-4-chlorobenzaldehyde and 2-amino-4-chlorobenzaldehyde. This reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and proceeds in a two-step process. In the first step, the two reactants form an intermediate, 4-chloro-2-quinolinone-3-carboxylic acid. In the second step, the carboxylic acid is converted to the final product, 4-chloro-2-quinolinone, by a decarboxylation reaction.

properties

IUPAC Name

N-(4-chlorophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O/c18-14-7-9-15(10-8-14)19-17(21)12-20-11-3-5-13-4-1-2-6-16(13)20/h1-2,4,6-10H,3,5,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBSVFUYCPSYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00529529
Record name N-(4-Chlorophenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00529529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89474-18-0
Record name N-(4-Chlorophenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00529529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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